molecular formula C22H21N5O6S2 B2393852 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 851784-29-7

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2393852
CAS No.: 851784-29-7
M. Wt: 515.56
InChI Key: DPFNMJVRPSAFHI-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H21N5O6S2 and its molecular weight is 515.56. The purity is usually 95%.
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Biological Activity

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several important functional groups:

  • Benzo[d]thiazole moiety : Known for its antimicrobial and anticancer properties.
  • 1,3,4-Oxadiazole ring : Often associated with significant biological activity.
  • Trimethoxybenzamide structure : Contributes to the compound's lipophilicity and potential for cellular uptake.

The molecular formula of this compound is C19H22N4O5S, with a molecular weight of approximately 414.47 g/mol.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties due to the presence of the benzo[d]thiazole and oxadiazole moieties. These groups are known to enhance bioactivity against various pathogens. For example, compounds containing benzo[d]thiazole structures have been documented to inhibit bacterial growth effectively.

Anticancer Activity

The compound has shown promise as an anticancer agent. It is believed to exert its effects by inhibiting key enzymes involved in tumor growth and proliferation. Specifically:

  • Carbonic Anhydrase Inhibition : The compound has been identified as an effective inhibitor of tumor-associated isozyme CA IX, which plays a crucial role in pH regulation within tumor microenvironments.

Neuroprotective Effects

Research indicates that related compounds can protect neuronal cells from apoptosis induced by β-amyloid (Aβ) peptides. This suggests that this compound may also possess neuroprotective properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with specific structural features:

  • Thiazole and Oxadiazole Rings : The presence of these rings is essential for cytotoxic activity against cancer cell lines.
  • Substituents on Benzene Rings : Variations in the methoxy groups can significantly influence the lipophilicity and overall bioactivity of the compound .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Assays : Compounds similar to this compound showed IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .

Molecular Docking Studies

Molecular docking simulations indicate that this compound binds effectively to target proteins involved in cancer progression. The binding interactions primarily involve hydrophobic contacts and hydrogen bonding with active site residues .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6S2/c1-30-14-8-12(9-15(31-2)19(14)32-3)20(29)23-10-18-26-27-22(33-18)34-11-17(28)25-21-24-13-6-4-5-7-16(13)35-21/h4-9H,10-11H2,1-3H3,(H,23,29)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFNMJVRPSAFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.